molecular formula C18H20N4O2 B2364101 N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 946259-32-1

N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2364101
CAS No.: 946259-32-1
M. Wt: 324.384
InChI Key: QHBYRQWYMQOCLU-UHFFFAOYSA-N
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Description

N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound features a pyrrolopyrimidine core structure, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multiple steps, starting from simpler precursor molecules. One common approach is the Cu-catalyzed reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine and other reagents to form the desired compound. The reaction conditions often require precise temperature control and the use of specific solvents to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Review on the Synthesis and Therapeutic Potential of Pyrido 2,3- d ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has shown potential as a kinase inhibitor, which can interfere with the activity of specific enzymes involved in cell signaling pathways[_{{{CITATION{{{_3{Discovery of 8 Cyclopentyl-2-4-(4-methyl-piperazin-1-yl)- phenylamino .... This makes it a valuable tool in studying cellular processes and developing new therapeutic agents.

Medicine: The compound has been investigated for its potential use in cancer therapy due to its ability to inhibit certain kinases involved in tumor growth and proliferation[_{{{CITATION{{{_3{Discovery of 8 Cyclopentyl-2-4-(4-methyl-piperazin-1-yl)- phenylamino .... Its mechanism of action involves the disruption of cellular signaling pathways that are essential for cancer cell survival.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its ability to modulate enzyme activity makes it a valuable candidate for drug discovery and development.

Mechanism of Action

The mechanism by which N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its effects involves the inhibition of specific kinases[_{{{CITATION{{{_3{Discovery of 8 Cyclopentyl-2-4-(4-methyl-piperazin-1-yl)- phenylamino .... By binding to the active site of these enzymes, the compound prevents their activity, leading to the disruption of cellular signaling pathways. This can result in the inhibition of cell growth and proliferation, making it a potential candidate for cancer therapy.

Molecular Targets and Pathways: The compound targets multiple kinases, including CDK4/Cyclin D1 and ARK5, which are involved in cell cycle regulation and metabolic pathways[_{{{CITATION{{{_3{Discovery of 8 Cyclopentyl-2-4-(4-methyl-piperazin-1-yl)- phenylamino .... By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

  • Pyrrolopyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.

  • Pyrido[2,3-d]pyrimidines: These compounds are structurally related and have been studied for their therapeutic potential in various diseases.

Uniqueness: N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide stands out due to its specific substitution pattern and the presence of the cyclopentyl group, which enhances its binding affinity and selectivity towards target kinases.

Properties

IUPAC Name

N-cyclopentyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-11-7-8-15-20-16-13(18(24)22(15)10-11)9-14(21(16)2)17(23)19-12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBYRQWYMQOCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC4CCCC4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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